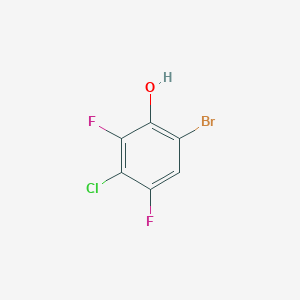

6-Bromo-3-chloro-2,4-difluorophenol

Description

Role as Synthetic Intermediates in Complex Organic Synthesis

In the realm of organic synthesis, the ability to construct complex molecules with high precision is paramount. 6-Bromo-3-chloro-2,4-difluorophenol serves as a valuable building block, offering multiple reactive sites that can be selectively functionalized to create intricate molecular architectures.

The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities through multi-step batch chemical or biotechnological processes. Polyhalogenated phenols, such as 6-Bromo-3-chloro-2,4-difluorophenol, are recognized as important intermediates in the synthesis of a variety of fine and specialty chemicals. Their utility stems from the ability to undergo various chemical transformations at the hydroxyl group and the halogenated positions, allowing for the construction of more complex molecules with desired functionalities. The production of fine chemicals often involves batch manufacturing in multipurpose plants, where versatile intermediates like polyhalogenated phenols are crucial. europa.eu

The synthesis of specialty materials, which are materials with unique or enhanced properties, also benefits from fluorinated phenolic building blocks. For instance, the incorporation of fluorine atoms into phenolic resins has been shown to improve their thermal and hydrophobic properties. researchgate.net While direct research on 6-Bromo-3-chloro-2,4-difluorophenol in this specific application is not widely published, the principles established with other fluorinated phenols suggest its potential as a monomer or additive to create high-performance polymers with enhanced characteristics.

Organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The synthesis of these frameworks relies on the use of specific organic linkers or building blocks. While direct evidence of 6-Bromo-3-chloro-2,4-difluorophenol's use in creating such frameworks is limited in publicly available literature, its structure is well-suited for such applications. The phenolic hydroxyl group can act as a coordination site for metal ions in MOF synthesis, and the halogen atoms provide opportunities for further functionalization or can influence the electronic properties and pore environment of the resulting framework. The versatility of phenol (B47542) derivatives in creating diverse molecular structures underscores the potential of this polyhalogenated phenol as a precursor for novel organic frameworks.

Contributions to Materials Science and Engineering Research

The unique combination of a phenolic hydroxyl group and multiple halogen substituents makes 6-Bromo-3-chloro-2,4-difluorophenol a compound of interest in materials science. The presence of fluorine, in particular, can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Phenol and its derivatives have long been fundamental monomers in the polymer industry, most notably in the production of phenolic resins. nih.gov The introduction of fluorine atoms into the phenolic monomer can significantly alter the properties of the resulting polymer. Research on fluorinated phenolic resins has demonstrated that the incorporation of fluorine can enhance thermal stability and hydrophobicity. researchgate.net Commercial suppliers of 6-Bromo-3-chloro-2,4-difluorophenol categorize it as a "Polymer Science Material Building Block," indicating its intended use in this field. bldpharm.com Although specific examples of polymers synthesized from this exact monomer are not readily found in academic literature, its structural features suggest it could be a valuable component in the development of specialty polymers with tailored physico-chemical characteristics for advanced applications.

Fluorinated compounds are crucial in the field of liquid crystal (LC) materials, particularly for thin-film transistor (TFT) displays. The incorporation of fluorine atoms into LC molecules can lead to desirable properties such as high dielectric anisotropy, low viscosity, and improved stability. google.com Patents related to liquid crystal materials often describe the use of phenyldioxane derivatives containing fluorine and chlorine atoms. acs.org Furthermore, a Chinese patent highlights that polyfluorinated phenol compounds are key intermediates in the synthesis of fluorine-containing liquid crystal monomers. google.com While a direct link to 6-Bromo-3-chloro-2,4-difluorophenol is not explicitly made in these documents, its structure, containing both fluorine and a phenolic group, aligns with the structural motifs known to be beneficial for liquid crystal applications. This suggests its potential as a precursor for novel fluorinated liquid crystal materials with enhanced performance characteristics.

Advanced Agrochemistry Research and Design (excluding direct product use or safety assessment)

The search for new and effective agrochemicals is a continuous process in the chemical industry. Polyhalogenated phenols have been identified as useful intermediates in the synthesis of agricultural chemicals. google.com The specific substitution pattern of 6-Bromo-3-chloro-2,4-difluorophenol offers a unique scaffold for the design of new active ingredients. The presence and position of the different halogen atoms can influence the biological activity, metabolic stability, and mode of action of the final compound. While specific research detailing the use of this particular phenol in the design of new agrochemicals is not publicly available, its classification as a polyhalogenated phenol places it within a class of compounds with recognized potential in this field. Its role would be in the early stages of research and design, where chemists synthesize and screen a variety of novel molecules for potential herbicidal, fungicidal, or insecticidal activity.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-2,4-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O/c7-2-1-3(9)4(8)5(10)6(2)11/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLXKQQKIRCTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282447 | |

| Record name | Phenol, 6-bromo-3-chloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-17-1 | |

| Record name | Phenol, 6-bromo-3-chloro-2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 6-bromo-3-chloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 6 Bromo 3 Chloro 2,4 Difluorophenol

Electrophilic Aromatic Substitution Reactivity of Polyhalogenated Difluorophenols

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. openstax.orglibretexts.org This high reactivity is a result of the ability of the hydroxyl group to stabilize the intermediate carbocation through resonance. libretexts.org Consequently, phenols are highly susceptible to electrophilic attack, often leading to polysubstitution. libretexts.org In polyhalogenated phenols, the halogen atoms act as deactivating groups, yet the powerful activating effect of the hydroxyl group often dominates, directing incoming electrophiles to the available ortho and para positions.

Nitration and Sulfonation Reactions with Highly Activated Aromatic Rings

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. almerja.netlibretexts.org The nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). almerja.netlibretexts.orgmasterorganicchemistry.com Similarly, sulfonation involves the use of fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to produce sulfur trioxide (SO₃), the active electrophile. almerja.netlibretexts.org

For highly activated rings, such as those in phenols, these reactions can proceed rapidly. openstax.orgmasterorganicchemistry.com The nitro group is a ring deactivator and can be used to control further substitution reactions. libretexts.org Sulfonation is a reversible process, and the sulfonic acid group can be removed by treatment with hot aqueous acid, making it useful as a temporary blocking group to direct other substituents. almerja.netlibretexts.orgyoutube.com

In the context of 6-Bromo-3-chloro-2,4-difluorophenol, the positions ortho and para to the hydroxyl group are already substituted. However, the strong activation by the hydroxyl group could potentially facilitate substitution at the remaining vacant position, though the steric hindrance and deactivating effects of the halogens would present significant barriers.

Further Halogenation Patterns and Stereochemical Outcomes

The direct halogenation of phenols with electrophilic halogenating agents is a common method for preparing halogenated phenols. scientificupdate.com However, controlling the selectivity can be challenging due to the high reactivity of the phenol ring, often resulting in polyhalogenated products. scientificupdate.com The stereoselectivity of halogen addition to alkenes is strongly anti, proceeding through a cyclic halonium ion intermediate. libretexts.org This intermediate blocks syn-attack, leading to the observed stereochemistry. libretexts.org

For polyhalogenated phenols like 6-Bromo-3-chloro-2,4-difluorophenol, further halogenation would likely be directed by the powerful ortho-, para-directing hydroxyl group to the only available position. However, the existing halogen substituents would deactivate the ring towards further electrophilic attack. Catalytic methods, such as those employing ammonium (B1175870) salts, have been developed to achieve ortho-selective halogenation of phenols with high selectivity. scientificupdate.com

The stereochemical outcome of such a reaction would be influenced by the existing substituents. The approach of the electrophile could be sterically hindered, potentially leading to specific stereoisomers. The formation of a bromonium ion intermediate is a key factor in determining the stereochemistry of bromine addition to alkenes. libretexts.org

Friedel-Crafts Reactions on Halogen-Substituted Aromatic Systems

Friedel-Crafts reactions, which include alkylation and acylation, are fundamental methods for attaching alkyl or acyl groups to an aromatic ring. wikipedia.org These reactions proceed via electrophilic aromatic substitution, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃) to generate a carbocation or an acylium ion. wikipedia.orglibretexts.org

The applicability of Friedel-Crafts reactions to highly substituted and deactivated rings, such as that in 6-Bromo-3-chloro-2,4-difluorophenol, is limited. Friedel-Crafts reactions generally fail with strongly deactivated aromatic systems, such as those containing nitro groups. libretexts.orglibretexts.org The presence of multiple halogen atoms deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic carbocation or acylium ion.

Furthermore, the hydroxyl group of the phenol can react with the Lewis acid catalyst, complicating the reaction. Despite these challenges, some Friedel-Crafts transformations have been successfully applied to halogenated and electron-rich aromatic compounds. nih.gov For instance, three-component Friedel-Crafts reactions mediated by hexafluoroisopropanol (HFIP) have been developed for the synthesis of various substituted aromatic compounds. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Halogenated Aryl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group, typically a halide. youtube.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com In 6-Bromo-3-chloro-2,4-difluorophenol, the fluorine atoms and the chloro and bromo substituents are electron-withdrawing, which can facilitate nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to their bond strengths but is related to the high electronegativity of fluorine, which makes the attached carbon more electrophilic. youtube.com

The presence of multiple halogen atoms in polyhalogenated aromatic compounds provides several potential sites for nucleophilic attack. wuxiapptec.com The regioselectivity of the substitution is determined by the relative activation provided by the electron-withdrawing groups and the stability of the resulting Meisenheimer complex. Computational methods, such as calculating activation energies, can be used to predict the most likely site of reaction. wuxiapptec.com Sequential SNAr reactions are also possible, allowing for the stepwise functionalization of polyhalogenated aromatics. nih.gov

Oxidative and Reductive Transformations of the Phenolic Group and Halogen Substituents

The phenolic group and the halogen substituents on the aromatic ring of 6-Bromo-3-chloro-2,4-difluorophenol can undergo various oxidative and reductive transformations.

Phenols can be oxidized to quinones using various oxidizing agents, such as sodium dichromate (Na₂Cr₂O₇) or Fremy's salt. openstax.orglibretexts.org This transformation is significant as quinones and their reduced forms, hydroquinones, play crucial roles in biological redox processes. openstax.orglibretexts.org The oxidation of phenols can also be catalyzed by enzymes like horseradish peroxidase, which can lead to the formation of polymers. nih.gov

The halogen substituents can be removed through reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents. The removal of halogens can decrease the toxicity of polyhalogenated phenols. nih.govresearchgate.net For instance, photocatalytically induced enzymatic processes have been shown to effectively dehalogenate and detoxify pentahalogenated phenols. nih.govresearchgate.net

The specific conditions of the reaction, such as pH and the presence of catalysts, can significantly influence the products of both oxidative and reductive transformations. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the reaction of an organic halide or pseudohalide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. wikipedia.orgyoutube.comyoutube.comyoutube.com

The carbon-bromine and carbon-chlorine bonds in 6-Bromo-3-chloro-2,4-difluorophenol are potential sites for cross-coupling reactions. The general mechanism for these reactions involves an oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com

Several named cross-coupling reactions exist, each utilizing a different organometallic reagent, such as organoboron compounds in Suzuki coupling, organotins in Stille coupling, and organozincs in Negishi coupling. youtube.com These reactions have broad applications in the synthesis of pharmaceuticals, polymers, and other functional materials. wikipedia.org The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. youtube.com The reactivity of the carbon-halogen bond in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl, making the bromo substituent in 6-Bromo-3-chloro-2,4-difluorophenol the more likely site for initial reaction.

Suzuki-Miyaura Coupling and Related Processes for Aryl-Aryl and Aryl-Alkyl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. nih.govlibretexts.org For a substrate such as 6-bromo-3-chloro-2,4-difluorophenol, this reaction offers a powerful method for constructing biaryl or aryl-alkyl structures, which are prevalent in pharmaceuticals and functional materials. sumitomo-chem.co.jp

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. libretexts.org The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base. nih.gov

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

In the case of 6-bromo-3-chloro-2,4-difluorophenol, the chemoselectivity of the oxidative addition step is critical. Generally, the reactivity of carbon-halogen bonds for oxidative addition to palladium(0) follows the order C-I > C-Br > C-Cl. Therefore, Suzuki-Miyaura coupling is expected to occur selectively at the C-Br bond over the C-Cl bond. This differential reactivity allows for sequential functionalization, where the bromine is first replaced via a cross-coupling reaction, leaving the chlorine atom available for a subsequent transformation under more forcing conditions. nih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For sterically hindered or electron-rich aryl halides, specialized ligands such as bulky, electron-rich phosphines are often necessary to promote efficient catalytic turnover. rsc.orgnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The active metal center for the catalytic cycle. libretexts.org |

| Ligand | PPh₃, PCy₃, SPhos, XPhos, Ad₂PⁿBu | Stabilizes the palladium catalyst and modulates its reactivity. nih.govnih.gov |

| Organoboron Reagent | Arylboronic acids, alkylboronic esters (e.g., pinacol (B44631) esters) | Source of the nucleophilic organic group. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, LiOᵗBu | Activates the organoboron reagent for transmetalation. nih.gov |

| Solvent | Toluene, Dioxane, THF, Water mixtures | Solubilizes reactants and influences reaction rate and selectivity. nih.gov |

For aryl-alkyl bond formation, the coupling of secondary alkylboronic acids with di-ortho-substituted aryl halides can be challenging due to steric hindrance. rsc.org However, the development of specialized palladium-phosphine catalyst systems has enabled such transformations with high efficiency. rsc.org

C-H Functionalization Approaches on Fluorinated and Halogenated Aromatic Scaffolds

While cross-coupling reactions rely on pre-functionalized starting materials (e.g., aryl halides), C-H functionalization offers a more atom-economical approach by directly converting a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. acs.orgeurekaselect.com For substrates like 6-bromo-3-chloro-2,4-difluorophenol, this strategy presents both opportunities and challenges.

The primary challenge is achieving site-selectivity on a molecule with multiple C-H bonds and various functional groups. nih.gov The hydroxyl group of the phenol is a strong ortho-directing group, which could facilitate C-H activation at the position adjacent to it (C5). However, the electronic effects of the fluorine and chlorine atoms also influence the reactivity of the aromatic ring. Palladium-catalyzed C-H activation is a common method, often proceeding through pathways like concerted metalation-deprotonation or oxidative addition. eurekaselect.comnih.gov

Late-stage functionalization (LSF) of complex molecules via C-H activation is a particularly powerful application, allowing for the rapid generation of analogues of a parent compound. nih.gov For a scaffold like 6-bromo-3-chloro-2,4-difluorophenol, C-H arylation could be used to introduce further complexity after an initial Suzuki-Miyaura coupling at the C-Br position. For instance, palladium on carbon (Pd/C) has been used to catalyze the C-H arylation of polyaromatic hydrocarbons with aryliodonium salts. researchgate.net

Table 2: Strategies for C-H Functionalization of Aromatic Compounds

| Strategy | Description | Catalyst/Reagent Examples | Potential Application to the Phenol Scaffold |

|---|---|---|---|

| Directed C-H Functionalization | A directing group on the substrate coordinates to the metal catalyst, leading to functionalization at a specific position (typically ortho). acs.org | Pd(OAc)₂, Rh(III) complexes | The hydroxyl group can act as a directing group to functionalize the C5 position. |

| Non-Directed C-H Functionalization | Relies on the inherent electronic or steric properties of the substrate to control regioselectivity. | Pd/C, Ru catalysts | Functionalization may be governed by the most acidic C-H bond or the least sterically hindered position. researchgate.net |

| C-H Borylation | Introduces a boronic ester group onto the aromatic ring, which can then be used in subsequent Suzuki-Miyaura couplings. | Iridium catalysts | Creates a new site for cross-coupling, potentially at a position not occupied by a halogen. sumitomo-chem.co.jp |

The development of C-H functionalization methods that are tolerant of the various halogen substituents on the phenol ring is crucial for their successful application.

Reaction Pathway Elucidation through Kinetic and Isotopic Labeling Studies

Understanding the detailed mechanism of a chemical reaction is essential for optimizing reaction conditions and predicting outcomes. For the reactions of 6-bromo-3-chloro-2,4-difluorophenol, kinetic analysis and isotopic labeling are powerful tools for elucidating reaction pathways. nih.gov

In the context of a Suzuki-Miyaura reaction, these studies can answer key questions:

What is the rate-determining step of the catalytic cycle?

How does each substituent (Br, Cl, F, OH) influence the rate of the individual steps (oxidative addition, transmetalation, reductive elimination)?

What is the nature of the key intermediates?

Kinetic studies involve monitoring the concentration of reactants, intermediates, and products over time to determine the reaction order with respect to each component. acs.org For example, a zero-order dependence on the concentration of the boronic acid but a first-order dependence on the aryl halide would suggest that oxidative addition is the rate-limiting step. acs.org

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) and tracking the position of the label in the products and intermediates. This can provide definitive evidence for bond-breaking and bond-forming events. For instance, a kinetic isotope effect (KIE), where the deuterated reactant reacts slower than the non-deuterated one, can indicate that the C-H bond is broken in the rate-determining step of a C-H functionalization reaction.

Recent advances have allowed for the direct observation and characterization of elusive intermediates in the Suzuki-Miyaura reaction, such as arylpalladium(II)boronate complexes, using techniques like low-temperature rapid injection NMR spectroscopy. nih.gov These studies have confirmed the existence of specific intermediates containing a Pd-O-B linkage, which are crucial for the transmetalation step. nih.gov

Table 3: Mechanistic Studies for Elucidating Reaction Pathways

| Study Type | Technique/Methodology | Information Gained |

|---|---|---|

| Kinetic Analysis | Monitoring reaction progress via NMR, GC, or HPLC. Determining reaction order and rate constants. acs.org | Identifies the rate-determining step and the influence of reactant concentrations on the overall reaction rate. acs.org |

| Isotopic Labeling | Synthesis of reactants with isotopic labels (e.g., ²H, ¹³C, ¹⁸F). Analysis of product structure via NMR or Mass Spectrometry. acs.org | Traces the path of atoms through the reaction, confirming bond formations and cleavages. |

| Kinetic Isotope Effect (KIE) | Comparing the reaction rates of isotopically labeled and unlabeled reactants. acs.org | Determines if a specific bond to the isotope is broken during the rate-limiting step. |

| Intermediate Trapping/Observation | Use of low-temperature spectroscopy (e.g., NMR) or trapping agents to detect and characterize transient species. nih.gov | Provides direct evidence for the structure and role of catalytic intermediates. nih.gov |

| Computational Studies | Density Functional Theory (DFT) calculations to model reaction energy profiles and transition state structures. nih.gov | Complements experimental data by providing a theoretical understanding of reaction feasibility and selectivity. nih.gov |

By applying these methods to the reactions of 6-bromo-3-chloro-2,4-difluorophenol, a detailed understanding of its reactivity profile can be achieved, enabling its more effective use in the synthesis of complex target molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by providing information about the chemical environment, connectivity, and spatial relationships of its atoms. For 6-Bromo-3-chloro-2,4-difluorophenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for a complete structural assignment.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analyses for Positional Information and Coupling Patterns

A detailed analysis of the NMR spectra would be necessary to confirm the substitution pattern on the benzene (B151609) ring.

¹H NMR: The ¹H NMR spectrum is expected to show a single resonance for the aromatic proton. The chemical shift of this proton would be influenced by the adjacent halogen and hydroxyl groups. Coupling to the neighboring fluorine atoms would result in a complex splitting pattern (a doublet of doublets).

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the benzene ring, due to the lack of symmetry. The chemical shifts would be characteristic of their electronic environment, with carbons bonded to electronegative atoms (O, F, Cl, Br) appearing at lower fields. Carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) would provide crucial information for assigning the carbon signals.

¹⁹F NMR: The ¹⁹F NMR spectrum would show two separate resonances for the two non-equivalent fluorine atoms. The chemical shifts and the coupling between them (a doublet for each fluorine) would help to confirm their positions on the aromatic ring.

Table 1: Predicted NMR Data for 6-Bromo-3-chloro-2,4-difluorophenol

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | ~7.0-7.5 | dd | J(H,F) |

| ¹³C | C1-OH | Various | J(C,F) |

| C2-F | |||

| C3-Cl | |||

| C4-F | |||

| C5-H | |||

| C6-Br | |||

| ¹⁹F | F at C2 | d | J(F,F) |

| F at C4 | d |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all signals and confirm the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would not be particularly informative for the single proton in the molecule but could help confirm its coupling to fluorine if a ¹H-¹⁹F COSY were performed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signal to the signal of the carbon atom it is directly attached to (C5).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that would show correlations between the proton and carbons two or three bonds away. This would be crucial for assigning the quaternary carbons. For example, the proton at C5 would show correlations to C1, C3, C4, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal spatial proximities between atoms. For instance, a NOESY correlation between the hydroxyl proton and the fluorine at C2 could help to determine the preferred conformation of the hydroxyl group.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion. This value can be used to calculate the elemental composition, confirming the molecular formula C₆H₂BrClF₂O. The isotopic pattern, due to the presence of bromine and chlorine, would be a characteristic feature in the mass spectrum.

Table 2: Predicted HRMS Data for 6-Bromo-3-chloro-2,4-difluorophenol

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M]⁺ | C₆H₂⁷⁹Br³⁵ClF₂O | 241.8997 | - |

| [M+2]⁺ | C₆H₂⁸¹Br³⁵ClF₂O / C₆H₂⁷⁹Br³⁷ClF₂O | 243.8976 / 243.8967 | - |

Observed m/z values are not available due to a lack of experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

GC-MS would be a valuable tool for assessing the purity of 6-Bromo-3-chloro-2,4-difluorophenol. The gas chromatogram would indicate the presence of any impurities, while the mass spectrometer would help in their identification. The fragmentation pattern obtained from the mass spectrum would show characteristic losses of atoms or groups such as Br, Cl, CO, and HF, which would be consistent with the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes.

The IR and Raman spectra of 6-Bromo-3-chloro-2,4-difluorophenol would exhibit characteristic absorption bands.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the hydroxyl group.

C-H stretch: A sharp band around 3100-3000 cm⁻¹ would correspond to the aromatic C-H stretching vibration.

C=C stretches: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-F, C-Cl, and C-Br stretches: Vibrations corresponding to the carbon-halogen bonds would be found in the fingerprint region (below 1300 cm⁻¹).

Table 3: Predicted Vibrational Spectroscopy Data for 6-Bromo-3-chloro-2,4-difluorophenol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| O-H stretch | 3200-3600 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aromatic C=C stretch | 1400-1600 | IR, Raman |

| C-O stretch | 1180-1260 | IR, Raman |

| C-F stretch | 1000-1300 | IR, Raman |

| C-Cl stretch | 600-800 | IR, Raman |

| C-Br stretch | 500-600 | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence) for Electronic Transitions and Conjugation Effects

Electronic absorption and emission spectroscopy are fundamental tools for probing the electronic structure of aromatic compounds. For 6-bromo-3-chloro-2,4-difluorophenol, the interplay of the phenolic hydroxyl group and the halogen substituents on the benzene ring dictates its UV-Vis and fluorescence characteristics.

Phenolic compounds typically exhibit strong absorption bands in the ultraviolet region. researchgate.netresearchgate.net The primary absorption for simple phenols is often observed around 270-280 nm, which is attributed to the π → π* electronic transitions of the aromatic ring. researchgate.netnist.gov The presence of multiple halogen substituents—bromo, chloro, and fluoro—on the benzene ring of the title compound is expected to modulate these transitions. Halogens can exert both inductive (-I) and resonance (+R) effects, which can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Table 1: Hypothetical UV-Vis Absorption Data for 6-Bromo-3-chloro-2,4-difluorophenol in Methanol

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π | ~285 - 295 | ~8,000 - 12,000 |

| n → π | ~310 - 320 | ~500 - 1,500 |

Note: This data is predictive and based on the analysis of structurally related halogenated phenolic compounds. Actual experimental values may vary.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, would provide further information on the electronic properties of 6-bromo-3-chloro-2,4-difluorophenol. The fluorescence quantum yield and lifetime are sensitive to the nature and position of substituents. The heavy bromine atom, in particular, can enhance intersystem crossing to the triplet state, which may lead to a decrease in fluorescence intensity and an increase in phosphorescence.

Specialized Spectroscopic Methods for Conformational and Electronic Structure Studies

To gain deeper insights into the specific isomeric structure and the electronic landscape of the cation, more specialized spectroscopic techniques are employed.

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain the vibrational spectra of cations. rsc.orgrsc.org This method provides precise values for the adiabatic ionization energy (AIE) and the frequencies of the vibrational modes of the molecular ion. rsc.orgnih.gov For a molecule like 6-bromo-3-chloro-2,4-difluorophenol, MATI spectroscopy would be invaluable for distinguishing between potential isomers and for understanding how the removal of an electron affects the molecular structure.

The AIE is a sensitive probe of the electronic effects of the substituents. The combination of electron-withdrawing halogens and the electron-donating hydroxyl group will influence the energy required to ionize the molecule. By comparing the experimentally determined AIE with theoretical calculations, the most stable conformation of the neutral molecule and its cation can be determined.

Furthermore, the cationic vibrational spectra obtained from MATI can reveal how the bonding and geometry of the molecule change upon ionization. For instance, changes in the vibrational frequencies of the C-Br, C-Cl, and C-F stretching modes would indicate how the charge is distributed in the cation.

Table 2: Predicted Data Obtainable from MATI Spectroscopy of 6-Bromo-3-chloro-2,4-difluorophenol

| Parameter | Predicted Value/Information | Significance |

| Adiabatic Ionization Energy (AIE) | ~8.5 - 9.5 eV | Precise measurement of the energy required to form the cation; aids in isomer differentiation. |

| Cationic Vibrational Frequencies | ||

| C-Br Stretch | ~600 - 700 cm-1 | Indicates the strength of the carbon-bromine bond in the cation. |

| C-Cl Stretch | ~700 - 800 cm-1 | Indicates the strength of the carbon-chlorine bond in the cation. |

| C-F Stretch | ~1200 - 1300 cm-1 | Indicates the strength of the carbon-fluorine bond in the cation. |

| O-H Stretch | ~3500 - 3600 cm-1 | Provides information on the acidity and hydrogen-bonding capability of the cationic phenol (B47542). |

Note: The values presented are estimations based on data for related halogenated aromatic compounds and serve to illustrate the type of information obtainable.

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used for the study of chiral molecules. nih.govresearchgate.net 6-Bromo-3-chloro-2,4-difluorophenol, as a single molecule, is achiral and therefore would not exhibit any ECD or VCD signals.

However, this section becomes relevant if chiral derivatives of 6-bromo-3-chloro-2,4-difluorophenol are synthesized. Chirality could be introduced, for example, through the formation of atropisomers. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, a phenomenon that can occur in sterically hindered biaryl systems. rsc.org If two units of 6-bromo-3-chloro-2,4-difluorophenol were to be coupled to form a biphenyl (B1667301) derivative, the steric hindrance caused by the bulky halogen substituents could restrict rotation around the central C-C bond, potentially leading to stable, chiral atropisomers.

In such a hypothetical scenario, ECD and VCD spectroscopy would be powerful tools for determining the absolute configuration of the resulting chiral atropisomers.

Electronic Circular Dichroism (ECD) would measure the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the spatial arrangement of the chromophores.

Vibrational Circular Dichroism (VCD) would measure the differential absorption in the infrared region, offering a detailed fingerprint of the molecule's three-dimensional structure. uva.nlresearchgate.net

The application of these techniques would be crucial for the full stereochemical characterization of any such chiral derivatives.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase (liquid or solid) and over time. nih.govgithub.io For 6-Bromo-3-chloro-2,4-difluorophenol, MD simulations can be used to explore its conformational landscape, identifying the different spatial arrangements of the molecule and their relative stabilities.

MD simulations are also crucial for understanding the intermolecular interactions between molecules of 6-Bromo-3-chloro-2,4-difluorophenol and with solvent molecules. nih.gov These interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, govern many of the macroscopic properties of the compound, such as its solubility and boiling point. By simulating the movement of a large ensemble of molecules, MD can provide insights into the structure of the liquid state and the dynamics of molecular association. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction of Halogenated Phenols

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For halogenated phenols, including 6-Bromo-3-chloro-2,4-difluorophenol, QSPR models can be developed to predict a wide range of properties such as toxicity, environmental fate, and chromatographic retention times. nih.govnu.edu.kzoup.com

These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, and steric parameters) for a series of related compounds with known properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a predictive model. researchgate.net Once validated, this model can be used to estimate the properties of new or untested compounds like 6-Bromo-3-chloro-2,4-difluorophenol, reducing the need for extensive experimental testing.

Table 2: Examples of Descriptors Used in QSPR Models for Halogenated Phenols

| Descriptor Type | Examples |

| Topological | Molecular connectivity indices, Wiener index |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |

| Steric | Molecular volume, surface area |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Reaction Pathway and Transition State Analysis using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving 6-Bromo-3-chloro-2,4-difluorophenol. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, including the structures of intermediates and transition states. cdnsciencepub.comnih.gov

For instance, in electrophilic substitution reactions, which are common for phenols, computational methods can be used to model the attack of an electrophile on the aromatic ring and to determine the energy barriers for substitution at different positions. youtube.comyoutube.com The analysis of the transition state, which is the highest energy point along the reaction coordinate, provides crucial information about the activation energy of the reaction and, consequently, its rate. cdnsciencepub.com These studies can help to understand the regioselectivity of reactions involving 6-Bromo-3-chloro-2,4-difluorophenol.

Rationalization of Spectroscopic Data through Computational Modeling

Computational modeling plays a key role in the interpretation and rationalization of experimental spectroscopic data. For 6-Bromo-3-chloro-2,4-difluorophenol, theoretical calculations can predict various types of spectra, which can then be compared with experimental measurements.

For example, as mentioned earlier, DFT calculations can provide theoretical vibrational spectra (IR and Raman) that aid in the assignment of experimental peaks to specific molecular vibrations. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), helping to understand the electronic transitions responsible for the observed absorption bands. researchgate.netacs.org By correlating theoretical predictions with experimental data, a more complete and accurate understanding of the molecular structure and properties of 6-Bromo-3-chloro-2,4-difluorophenol can be achieved.

Research Applications and Emerging Potentials in Chemical Sciences

Advanced Agrochemistry Research and Design (excluding direct product use or safety assessment)

Design of Novel Agrochemical Scaffolds (e.g., fungicides, herbicides)

The strategic incorporation of halogens has been a transformative approach in the development of modern agrochemicals, enhancing their efficacy, metabolic stability, and target specificity. nih.gov While specific public-domain studies on the direct application of 6-Bromo-3-chloro-2,4-difluorophenol as a fungicide or herbicide are not extensively documented, its structural motifs are highly relevant to the design of new agrochemical scaffolds. The presence of multiple halogen atoms—bromine, chlorine, and fluorine—on a phenolic ring suggests its potential as a precursor or key intermediate in the synthesis of novel active ingredients.

The fungicidal and herbicidal activity of halogenated phenols and their derivatives is well-established. For instance, polyhalogenated phenols like pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP) have been used historically for their biocidal properties. nih.govresearchgate.net The herbicidal activity of chloro-substituted and nitro-substituted phenylphenols has also been demonstrated, with their efficacy being linked to their pKa values. The introduction of halogens can significantly influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.

In the context of modern agrochemical design, the combination of different halogens in a single molecule, as seen in 6-Bromo-3-chloro-2,4-difluorophenol, is of particular interest. nih.gov This "mixed halogen" approach can fine-tune the biological activity and physicochemical properties of a compound. Fluorine, in particular, is known to enhance metabolic stability and binding affinity to target enzymes. researchgate.netcolab.wsnih.govacs.org Therefore, it is plausible that derivatives of 6-Bromo-3-chloro-2,4-difluorophenol could be synthesized to target specific enzymes in fungi or weeds, leading to the development of new-generation fungicides and herbicides. The strategic placement of the bromine and chlorine atoms could further modulate the molecule's activity and spectrum.

| Agrochemical Application | Potential Role of 6-Bromo-3-chloro-2,4-difluorophenol Scaffold | Key Structural Features |

| Fungicides | Precursor for synthesis of novel fungicidal compounds. nih.gov | Polyhalogenated aromatic ring, hydroxyl group for further derivatization. |

| Herbicides | Building block for herbicides targeting specific plant enzymes. | Mixed halogen substitution (Br, Cl, F) for optimized activity. nih.gov |

Bioisosteric Applications and Modulation of Molecular Properties in Chemical Biology

The substitution of hydrogen or other functional groups with fluorine is a widely employed strategy in medicinal chemistry and chemical biology to modulate the properties of bioactive molecules. nih.gov The two fluorine atoms in 6-Bromo-3-chloro-2,4-difluorophenol play a crucial role in altering its lipophilicity and metabolic stability.

Lipophilicity, a key parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly affected by fluorination. While the introduction of a single fluorine atom can have a variable effect, polyfluorination often increases lipophilicity. This can enhance the ability of a molecule to cross biological membranes.

Perhaps more importantly, the incorporation of fluorine can block sites of metabolic oxidation. nih.govacs.org The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. By strategically placing fluorine atoms on the aromatic ring, as in 6-Bromo-3-chloro-2,4-difluorophenol, positions that would otherwise be susceptible to hydroxylation and subsequent metabolism can be protected. This leads to increased metabolic stability, a longer biological half-life, and potentially improved efficacy of drug candidates or probes derived from this scaffold. The replacement of a phenol (B47542) group with a bioisostere like indazole has been shown to inhibit glucuronidation, a common metabolic pathway for phenols. nih.gov

| Property | Effect of Fluorine Incorporation | Relevance to 6-Bromo-3-chloro-2,4-difluorophenol |

| Lipophilicity | Generally increases with polyfluorination. | Enhanced ability to cross biological membranes. |

| Metabolic Stability | Blocks sites of oxidative metabolism due to strong C-F bond. nih.govacs.org | Increased biological half-life and resistance to degradation. |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). acs.orgacs.org This interaction has gained significant attention in recent years for its role in crystal engineering, materials science, and biological systems. The bromine and chlorine atoms in 6-Bromo-3-chloro-2,4-difluorophenol have the potential to engage in halogen bonding.

The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the bromine atom in 6-Bromo-3-chloro-2,4-difluorophenol is the most likely candidate for forming strong halogen bonds. The electron-withdrawing nature of the other halogens and the phenolic oxygen on the aromatic ring would further enhance the electrophilic character of the bromine and chlorine atoms, making them more potent halogen bond donors.

In the context of chemical biology, halogen bonding can play a crucial role in molecular recognition, for example, in the binding of a ligand to a protein. The directional nature of halogen bonds can contribute to the specificity and affinity of these interactions. While specific studies on the halogen bonding properties of 6-Bromo-3-chloro-2,4-difluorophenol are not yet available, the principles of halogen bonding suggest that this molecule could be a valuable tool for designing molecules that target proteins with halogen bond acceptor sites, such as carbonyl oxygens or nitrogen-containing heterocycles.

| Halogen Atom | Potential for Halogen Bonding | Significance in Molecular Recognition |

| Bromine (Br) | Strongest potential due to higher polarizability. | Can form directional bonds with nucleophilic sites in biomolecules. |

| Chlorine (Cl) | Moderate potential. | Contributes to the overall interaction profile of the molecule. |

| Fluorine (F) | Weakest potential, generally not considered a strong halogen bond donor. nih.gov | Primarily influences the electronic properties of the ring. |

Catalyst and Ligand Development from Halogenated Phenol Scaffolds

Halogenated phenols are versatile building blocks in organic synthesis and can serve as precursors for the development of catalysts and ligands. The presence of multiple reactive sites on 6-Bromo-3-chloro-2,4-difluorophenol—the hydroxyl group and the halogen atoms—makes it a potentially valuable scaffold for creating novel catalytic systems.

The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can act as a ligand for a wide range of metal centers. The electronic properties of the resulting metal complex can be fine-tuned by the electron-withdrawing effects of the halogen substituents on the aromatic ring. This can influence the catalytic activity of the metal center in various reactions.

Furthermore, the bromine and chlorine atoms on the ring can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. nih.gov This allows for the introduction of other functional groups, including those that can act as additional coordinating sites for metal ions. For example, a phosphine (B1218219) group could be introduced to create a bidentate P,O-ligand. The steric and electronic properties of such ligands can be systematically varied by changing the position and nature of the substituents, making them attractive for applications in asymmetric catalysis. While specific examples of catalysts or ligands derived from 6-Bromo-3-chloro-2,4-difluorophenol are not yet reported in the literature, the general principles of ligand design and the known reactivity of halogenated phenols suggest a promising future for this compound in the field of catalysis. nih.govresearchgate.netrsc.orgresearchgate.net

| Reactive Site | Potential Application in Catalyst/Ligand Development | Example of Transformation |

| Hydroxyl Group | Formation of phenoxide ligands for metal catalysts. | Deprotonation and coordination to a metal center. |

| Bromine/Chlorine Atoms | Functionalization via cross-coupling reactions to introduce other ligating groups. | Suzuki coupling to introduce a phosphine or other coordinating moiety. |

Environmental Transformation and Analytical Detection in Non Biological Matrices

Degradation Pathways of Halogenated Phenols in Abiotic Environmental Systems

The breakdown of halogenated phenols in the environment, outside of living organisms, is primarily driven by chemical and physical processes. The presence of multiple halogen atoms, such as in 6-Bromo-3-chloro-2,4-difluorophenol, influences the compound's stability and the mechanisms by which it degrades.

Advanced Oxidation Processes (AOPs) are a suite of powerful water treatment technologies capable of degrading recalcitrant organic pollutants like halogenated phenols. mdpi.com These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.com

AOPs that are effective for phenol (B47542) degradation include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton (Fe²⁺/H₂O₂) processes. nih.govresearchgate.net The fundamental mechanism involves the attack of hydroxyl radicals on the aromatic ring of the phenol, leading to a cascade of reactions. This can result in hydroxylation of the ring, followed by ring-opening and subsequent degradation into smaller, less harmful molecules like aliphatic carboxylic acids, and ultimately, mineralization to carbon dioxide (CO₂) and water (H₂O). mdpi.combohrium.com For halogenated phenols, a key step is dehalogenation, where the halogen atoms are removed from the aromatic ring.

The efficiency of AOPs can be influenced by several factors, including pH, the concentration of the oxidant, and the initial concentration of the pollutant. researchgate.netbohrium.com For instance, in the UV/H₂O₂ process, an optimal molar ratio of H₂O₂ to the phenolic compound is crucial for maximizing the degradation rate. researchgate.netbohrium.com

Table 1: Comparison of Advanced Oxidation Processes for Phenol Degradation

| AOP Technique | Description | Advantages | Disadvantages |

| UV/H₂O₂ | Utilizes UV light to cleave hydrogen peroxide into hydroxyl radicals. mdpi.com | Effective for a wide range of organics; no sludge production. | Requires UV-transparent water; residual H₂O₂ may need to be removed. |

| Ozonation | Employs ozone as a strong oxidant, which can directly react with pollutants or decompose to form hydroxyl radicals. nih.gov | High oxidation potential; also acts as a disinfectant. | Can produce bromate (B103136) in bromide-containing waters; relatively high operational cost. |

| Fenton Reagent | Uses a mixture of hydrogen peroxide and ferrous iron to generate hydroxyl radicals. nih.gov | Rapid degradation rates; can be cost-effective. | Requires acidic pH (typically 2.5-3.0); produces iron sludge. |

| Photocatalysis (e.g., TiO₂) | A semiconductor (like titanium dioxide) is activated by UV light to produce electron-hole pairs, which generate ROS. mdpi.comnih.gov | Can utilize sunlight; catalyst can be reused. | Catalyst recovery can be challenging; potential for catalyst fouling. |

This table is a generalized comparison and specific performance for 6-Bromo-3-chloro-2,4-difluorophenol may vary.

Photolysis , or degradation by light, is a significant environmental fate process for many aromatic compounds. The rate and products of photolysis are highly dependent on the wavelength of light and the specific arrangement of substituents on the phenol ring. rsc.org For halophenols, photolysis can lead to the cleavage of the carbon-halogen bond. researchgate.net For instance, studies on 4-halophenols have shown that UV excitation can lead to the breaking of both the C-Y (where Y is a halogen) and O-H bonds. researchgate.net The substitution pattern critically influences the compound's absorption properties and subsequent photochemical behavior. rsc.org The presence of multiple, different halogens on 6-Bromo-3-chloro-2,4-difluorophenol suggests a complex photochemical profile.

Hydrolysis , the reaction with water, is generally not a significant degradation pathway for simple halogenated phenols under typical environmental pH and temperature conditions. The carbon-halogen bonds on an aromatic ring are generally stable to hydrolysis. However, the presence of other activating groups or extreme pH conditions could potentially increase its susceptibility.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Analysis

To detect and quantify trace levels of 6-Bromo-3-chloro-2,4-difluorophenol in environmental samples like water, soil, or air, highly sensitive and specific analytical methods are required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of halogenated phenols. thermofisher.com For volatile and semi-volatile compounds like many phenols, GC provides excellent separation. Coupling it with a mass spectrometer allows for definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments. Often, a derivatization step, such as acetylation or silylation, is employed to increase the volatility and improve the chromatographic properties of the phenolic compounds. chromforum.org However, the analysis of complex mixtures of chlorinated and brominated compounds by GC-MS can be challenging due to potential interferences from other halogenated substances like PCBs. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for less volatile or thermally fragile compounds. It separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. LC-MS can often analyze phenols directly without derivatization. Techniques like atmospheric pressure chemical ionization (APCI) are used for the analysis of halogenated compounds. vu.nl

Table 2: Chromatographic Methods for Halogenated Phenol Analysis

| Technique | Sample Preparation | Derivatization | Detection Principle | Typical Detection Limits |

| GC-MS | Liquid-liquid extraction or solid-phase extraction (SPE). | Often required (e.g., acetylation, silylation). | Separation by boiling point/polarity, detection by mass fragmentation pattern. | ng/L to µg/L range. nih.gov |

| LC-MS | Solid-phase extraction (SPE) is common. | Generally not required. | Separation by polarity, detection by parent and product ion masses. | pg/L to ng/L range. |

Detection limits are general and depend on the specific analyte, matrix, and instrument configuration.

While chromatographic methods are dominant for quantification, spectroscopic techniques can provide valuable information, especially for structural characterization. Infrared (IR) and Raman spectroscopy can provide information about the functional groups present in a molecule. For instance, Fourier Transform Infrared (FTIR) and Raman spectra are available for similar compounds like 4-Bromo-2,6-difluoroaniline, which can help in identifying characteristic vibrational frequencies. nih.govNuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of complex organic molecules, including the position of the different halogen atoms on the aromatic ring. researchgate.net

Environmental Persistence and Fate Modeling for Halogenated Aromatic Compounds

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical, physical, or biological processes. Halogenated organic compounds, as a class, are known for their persistence. acs.orgepa.gov The presence of halogen atoms on an aromatic ring generally increases a compound's resistance to degradation.

The environmental fate of a compound like 6-Bromo-3-chloro-2,4-difluorophenol is influenced by its:

Volatility: Determines its tendency to move from water or soil into the air.

Solubility in water: Affects its transport in aquatic systems.

Adsorption to soil and sediment (Koc): Influences its mobility in the subsurface environment.

Bioaccumulation potential: Its tendency to accumulate in the tissues of living organisms.

Quantitative Structure-Property Relationship (QSPR) models can be used to estimate the physical-chemical properties and environmental fate of chemicals when experimental data is lacking. These models use the chemical structure to predict properties like biodegradation half-life and partitioning behavior.

Given its structure, 6-Bromo-3-chloro-2,4-difluorophenol is expected to be a persistent organic pollutant (POP). acs.orgnih.gov Its multiple halogen substitutions would likely make it resistant to natural degradation processes, potentially leading to long-range environmental transport and accumulation.

Future Research Directions and Interdisciplinary Challenges

Development of Novel and Sustainable Synthetic Methodologies for Polyhalogenated Phenols

The synthesis of polyhalogenated phenols is often hampered by issues of regioselectivity, harsh reaction conditions, and the generation of hazardous waste. Future research will prioritize the development of novel and sustainable synthetic methodologies to overcome these limitations. A key focus will be on catalytic methods that offer greater efficiency and control. acs.org For instance, transition metal catalysis is an increasingly important area for achieving chemo- and regioselectivity in phenol (B47542) functionalization. acs.org The development of new catalysts and the optimization of reaction conditions will be crucial for the efficient and selective synthesis of complex molecules like 6-bromo-3-chloro-2,4-difluorophenol.

Furthermore, there is a growing emphasis on "green chemistry" principles, which aim to reduce the environmental impact of chemical processes. This includes the use of less toxic reagents, renewable starting materials, and energy-efficient reaction conditions. Research into biomass-derived phenols as starting materials is gaining traction, offering a sustainable alternative to traditional petroleum-based feedstocks. acs.org

Exploration of Undiscovered Reaction Pathways and Mechanistic Insights for 6-Bromo-3-chloro-2,4-difluorophenol

A deeper understanding of the reaction mechanisms of polyhalogenated phenols is essential for controlling their reactivity and designing new synthetic transformations. Future research will delve into the intricate details of their reaction pathways, including the role of intermediates and transition states. For example, understanding the mechanisms of C-H functionalization directed by the phenol group can lead to more efficient and selective syntheses. acs.org

Quantum chemical calculations and other theoretical methods are powerful tools for elucidating reaction mechanisms. rsc.orgdigitellinc.com These computational approaches can provide insights into the electronic structure of molecules and the energetics of different reaction pathways, complementing experimental studies. rsc.orgdigitellinc.com By combining experimental and theoretical approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of 6-bromo-3-chloro-2,4-difluorophenol.

Advancements in High-Throughput Synthesis and Computational Design for New Applications

The discovery of new applications for 6-bromo-3-chloro-2,4-difluorophenol and its derivatives will be accelerated by advancements in high-throughput synthesis and computational design. nih.gov High-throughput screening allows for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the process of identifying molecules with desired properties. nih.govnih.gov

Computational design, including the use of artificial intelligence and machine learning, is transforming the field of materials discovery. nih.govacs.org These methods can be used to predict the properties of molecules before they are synthesized, guiding experimental efforts toward the most promising candidates. nih.govacs.org By integrating computational screening with automated synthesis, researchers can explore a vast chemical space and identify novel applications for polyhalogenated phenols in areas such as materials science and medicinal chemistry. nih.gov

Addressing Regioselectivity and Stereoselectivity Challenges in Complex Derivatizations

The use of directing groups and specialized catalysts can help to steer reactions toward a specific regioisomer. acs.org Understanding the stereoelectronic effects of substituents on the aromatic ring is also crucial for predicting and controlling regioselectivity. researchgate.net For complex molecules, achieving high levels of stereoselectivity is often necessary for biological activity. The development of stereoselective synthetic methods will be critical for unlocking the full potential of chiral polyhalogenated phenol derivatives in fields such as drug discovery. nih.gov

Integration of Experimental and Computational Approaches for Predictive Chemistry and Molecular Design

The synergy between experimental and computational chemistry is becoming increasingly important for advancing the field of molecular design. energy.gov By combining experimental data with theoretical calculations, researchers can develop predictive models that can accurately forecast the properties and reactivity of molecules. energy.govresearchgate.net This integrated approach allows for a more rational and efficient design of new compounds with tailored functionalities.

For instance, computational studies can help to understand the structure-property relationships that govern the behavior of materials, while experimental work provides the necessary validation for these models. energy.gov This iterative process of prediction and verification will be instrumental in accelerating the discovery of new materials and molecules based on the 6-bromo-3-chloro-2,4-difluorophenol scaffold. nih.gov

Interactive Data Table: Properties of Halogenated Phenols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromo-3-chloro-2,4-difluorophenol | 1826110-17-1 | C6H2BrClF2O | 243.44 |

| 6-Bromo-3-chloro-2-fluorophenol | 186590-40-9 | C6H3BrClFO | 225.44 |

| 6-Bromo-2,3-difluorophenol | 186590-23-8 | C6H3BrF2O | 208.99 |

| 3-Bromo-6-chloro-2-fluorophenol | 943830-14-6 | C6H3BrClFO | 225.44 |

Q & A

Q. What are the recommended synthetic routes for 6-bromo-3-chloro-2,4-difluorophenol, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves halogenation of a phenol precursor. For bromo and chloro substitutions, electrophilic aromatic substitution (EAS) under controlled conditions (e.g., FeBr₃ or AlCl₃ as catalysts) is common. Fluorination may require Balz-Schiemann or halogen-exchange reactions (e.g., using KF/18-crown-6 in polar aprotic solvents). Regioselectivity is influenced by directing effects: electron-withdrawing groups (e.g., halogens) direct incoming electrophiles to specific positions. For example, in analogs like 2-bromo-4,5-difluorophenol, meta/para fluorine positioning alters reactivity . Optimize stoichiometry and monitor intermediates via TLC or HPLC to avoid over-halogenation.

Q. How can purity and structural integrity of 6-bromo-3-chloro-2,4-difluorophenol be validated?

- Methodological Answer : Use GC-MS or HPLC (with UV detection at ~254 nm) to assess purity (>95% as per industry standards for halogenated aromatics ). Confirm structure via ¹H/¹³C NMR : Fluorine and chlorine induce distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR). For example, in 4-bromo-2,6-difluorophenylacetic acid (CAS 537033-54-8), fluorine substituents downfield-shift aromatic protons by 0.5–1.5 ppm . Elemental analysis (C, H, Br, Cl) and HRMS further validate molecular composition.

Advanced Research Questions

Q. What mechanistic insights explain competing side-reactions during the synthesis of polyhalogenated phenols?

- Methodological Answer : Competing reactions include ipso-substitution (halogen displacement) and oxidative degradation. For instance, bromine at position 6 in 6-bromo-3-chloro-2,4-difluorophenol may undergo nucleophilic displacement under basic conditions. Kinetic studies (e.g., using DFT calculations) can model transition states to predict dominant pathways. In analogs like 4-bromo-3-chloro-2-fluorophenylboronic acid (CAS 2121514-49-4), steric hindrance from adjacent halogens reduces boronation efficiency, suggesting steric/electronic trade-offs in reactivity . Use in situ IR or Raman spectroscopy to track intermediate stability.

Q. How do electronic effects of fluorine substituents influence the reactivity of 6-bromo-3-chloro-2,4-difluorophenol in cross-coupling reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, slowing traditional Suzuki-Miyaura coupling. However, boronic acid derivatives (e.g., 4-bromo-3-fluorophenylboronic acid, CAS 374790-97-3) show improved reactivity when paired with Pd-XPhos catalysts under microwave-assisted conditions . For 6-bromo-3-chloro-2,4-difluorophenol, computational studies (e.g., NBO analysis) can quantify charge distribution at the bromine site to predict coupling efficiency. Experimental optimization of base (e.g., Cs₂CO₃ vs. K₃PO₄) and solvent (toluene/DMF mixtures) is critical .

Q. What strategies resolve contradictions in reported yields for halogenated phenol derivatives?

- Methodological Answer : Yield discrepancies often arise from trace moisture (deactivating catalysts) or variable purity of starting materials. For example, in 2-bromo-4,5-difluorophenol (CAS 166281-37-4), yields drop by ~20% if reactants contain >0.5% water . Replicate protocols rigorously: dry solvents (molecular sieves), degas reactions, and use freshly distilled halogens. Statistical tools (e.g., DoE) can identify critical variables (temperature, catalyst loading) for reproducibility.

Key Considerations for Researchers

- Synthetic Challenges : Prioritize stepwise halogenation to avoid steric clashes.

- Analytical Rigor : Combine multiple techniques (NMR, HRMS) to confirm regiochemistry.

- Data Reproducibility : Document solvent dryness, catalyst batches, and reaction monitoring intervals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.